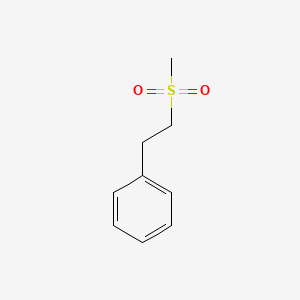

(2-(Methylsulfonyl)ethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-methylsulfonylethylbenzene |

InChI |

InChI=1S/C9H12O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

MJPZMXRVJLTBOK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Structural Classification and Significance of the Arylethyl Sulfone Moiety

(2-(Methylsulfonyl)ethyl)benzene, as its name suggests, is an organic compound that can be identified by its key functional groups and structural framework. nih.gov It possesses a benzene (B151609) ring attached to an ethyl group, which in turn is bonded to a methylsulfonyl group. nih.gov This places it in the category of arylethyl sulfones.

The core of this molecule's reactivity and utility lies in the sulfone group. A sulfone is an organosulfur compound characterized by a sulfonyl functional group (R-S(=O)₂-R') linked to two carbon atoms. wikipedia.org The sulfur atom in a sulfone is in a hexavalent state, forming double bonds with two oxygen atoms and single bonds with two carbon atoms. wikipedia.org This arrangement makes the sulfonyl group strongly electron-withdrawing. wikipedia.org

The preparation of sulfones like this compound typically involves the oxidation of the corresponding thioethers (sulfides). wikipedia.orgresearchgate.netorganic-chemistry.org This oxidation often proceeds through a sulfoxide (B87167) intermediate. wikipedia.org Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally conscious choice. google.com The reaction can be catalyzed by metal compounds to enhance efficiency. google.com

The arylethyl sulfone moiety, the defining feature of this compound, is of considerable interest in synthetic organic chemistry. Sulfones are recognized for their versatility and can be transformed into various other functional groups, including alkenes. wikipedia.orgresearchgate.net They are key components in several important name reactions, such as the Ramberg–Bäcklund reaction and the Julia olefination, where the sulfone group is eliminated to form a double bond. wikipedia.org

Research Landscape and Emerging Areas for 2 Methylsulfonyl Ethyl Benzene

Classical and Conventional Synthesis Routes

Traditional methods for synthesizing arylethyl sulfones have long been established and remain widely used. These approaches include the oxidation of precursor sulfides, the alkylation of sulfinate salts, Friedel-Crafts-type reactions, and conjugate additions.

Oxidation Pathways for Sulfides and Sulfoxides to Sulfones

One of the most direct and common routes to sulfones is the oxidation of the corresponding sulfides. acsgcipr.orgresearchgate.net This transformation can also proceed from the intermediate sulfoxide (B87167). A wide array of oxidizing agents can effect this conversion, with the choice of reagent often influencing the selectivity and reaction conditions.

Historically, high-valent metal reagents were employed, but contemporary methods favor more environmentally benign oxidants like hydrogen peroxide (H₂O₂). acsgcipr.orgnih.gov The oxidation of sulfides to sulfones is generally a more challenging step than the initial oxidation to a sulfoxide. researchgate.net Control over the reaction stoichiometry and conditions is crucial to prevent over-oxidation, particularly when the sulfoxide is the desired product. acsgcipr.org However, for the synthesis of sulfones, stronger conditions or more potent catalytic systems are employed.

For instance, various aromatic and aliphatic sulfides can be oxidized to sulfones using 30% H₂O₂ with catalysts like tantalum carbide or niobium carbide. organic-chemistry.org Niobium carbide, in particular, has been shown to be an efficient catalyst for affording sulfones. organic-chemistry.org Another effective system involves using H₂O₂ in the presence of a recyclable silica-based tungstate (B81510) catalyst at room temperature. organic-chemistry.org A patent describes the oxidation of 2-(methylthio)ethylamine (B103984) to 2-(methylsulfonyl)ethylamine using hydrogen peroxide and a sodium tungstate catalyst, achieving a high yield. google.com

| Substrate | Oxidizing Agent/Catalyst | Product | Yield | Reference |

| Various Sulfides | H₂O₂ / Tantalum Carbide | Corresponding Sulfoxides | High | organic-chemistry.org |

| Various Sulfides | H₂O₂ / Niobium Carbide | Corresponding Sulfones | High | organic-chemistry.org |

| 2-(Methylthio)ethylamine | H₂O₂ / Sodium Tungstate | 2-(Methylsulfonyl)ethylamine | 75.1% | google.com |

| Various Sulfides | 30% H₂O₂ / Silica-based Tungstate | Corresponding Sulfones | Good to Excellent | organic-chemistry.org |

Alkylation and Arylation Reactions of Sulfinate Salts

The alkylation of sulfinate salts (RSO₂⁻ M⁺) with suitable alkylating agents, such as alkyl halides, is a cornerstone method for sulfone synthesis. nih.govyoutube.com This nucleophilic substitution reaction provides a powerful and versatile route to a wide array of sulfones. The sulfinate nucleophile can be prepared from various precursors, including the reduction of sulfonyl chlorides or the oxidation of thiols. nih.gov

A direct approach involves the reaction of organomagnesium intermediates (Grignard reagents) with sulfur dioxide to form magnesium sulfinates, which can then be alkylated in situ. nih.gov This method allows for the direct conversion of functionalized aromatic or heteroaromatic halides into sulfones. nih.gov Similarly, sodium sulfinates are commonly used and can be reacted with alkyl halides to produce the desired sulfone. nih.gov For example, the synthesis of this compound could be envisioned through the reaction of sodium methanesulfinate (B1228633) with (2-bromoethyl)benzene. brainly.com

| Sulfinate Salt | Alkylating Agent | Product | Notes | Reference |

| Magnesium Sulfinates | Alkyl Halides | Alkyl Sulfones | Accessible from Grignard reagents and SO₂. | nih.gov |

| Sodium Sulfinates | Alkyl Halides | Alkyl Sulfones | A common and versatile method. | nih.gov |

| Sodium Methanesulfinate | (2-Bromoethyl)benzene | This compound | A potential route for the target molecule. | brainly.com |

Aromatic Sulfonylation via Friedel-Crafts-Type Reactions

Friedel-Crafts sulfonylation is a classical method for forming an aryl-sulfur bond, directly installing a sulfonyl group onto an aromatic ring. hcmuaf.edu.vn This electrophilic aromatic substitution reaction typically involves reacting an arene with a sulfonylating agent, such as a sulfonyl chloride or sulfonic anhydride, in the presence of a Lewis acid catalyst. scispace.comresearchgate.net Common catalysts include AlCl₃, FeCl₃, and triflic acid. scispace.comresearchgate.net

While highly effective for diaryl sulfones, the direct synthesis of this compound via this method is not straightforward. The reaction would require a pre-formed ethylsulfonyl chloride, and the sulfonylation of benzene (B151609). A more common strategy is to first introduce the alkyl group and then perform the sulfonylation, or vice versa. However, the sulfonic acid group is strongly deactivating, making a subsequent Friedel-Crafts alkylation of benzenesulfonic acid unfeasible. pearson.com Therefore, the more logical route is the alkylation of benzene to form ethylbenzene (B125841), followed by sulfonylation. pearson.com

Modern advancements have focused on developing more environmentally friendly and reusable solid acid catalysts, such as zeolites (e.g., zeolite beta) and metal-exchanged clays (B1170129) (e.g., Fe³⁺-montmorillonite), to replace traditional Lewis acids. scispace.comrsc.org These solid acids can catalyze the sulfonylation of arenes with sulfonyl chlorides, sulfonic anhydrides, and even sulfonic acids, often with high regioselectivity. scispace.comrsc.org

| Arene | Sulfonylating Agent | Catalyst | Product Type | Reference |

| Various Arenes | Sulfonyl Chlorides/Anhydrides | AlCl₃, FeCl₃, TfOH | Aryl Sulfones | scispace.comresearchgate.net |

| Various Arenes | Sulfonyl Chlorides/Anhydrides | Zeolite Beta, Fe³⁺-montmorillonite | Aryl Sulfones | scispace.comrsc.org |

| Benzene | Ethanesulfonyl Chloride | Lewis Acid | Ethyl Phenyl Sulfone | Conceptual |

Conjugate Addition Reactions of Sulfonyl-Containing Nucleophiles to Unsaturated Systems

The conjugate addition (or Michael addition) of sulfonyl-containing nucleophiles to α,β-unsaturated systems is another effective strategy for synthesizing β-sulfonyl compounds like this compound. In this approach, a sulfinate salt, acting as a soft nucleophile, adds to an activated alkene, such as a vinylarene.

Specifically, this compound can be synthesized via the addition of a methanesulfinate salt to styrene (B11656). This reaction can be promoted under various conditions. For instance, a photoredox-catalyzed method has been described where sodium sulfinates add to styrenes. uni-regensburg.de This process involves the generation of a sulfonyl radical from the sulfinate, which then adds to the styrene to form a benzylic radical intermediate. uni-regensburg.de Electrochemical methods have also been developed for the difunctionalization of styrene derivatives using sodium sulfinates as the sulfonyl source. nih.gov These reactions proceed through the anodic oxidation of the sulfinate to a sulfonyl radical, which then adds to the alkene. nih.gov

| Nucleophile | Unsaturated Substrate | Product Type | Key Features | Reference |

| Sodium Methanesulfinate | Styrene | β-Arylethyl Sulfone | Direct route to the target molecule. | uni-regensburg.de |

| Sodium Sulfinates | Styrene Derivatives | β-Arylethyl Sulfone | Photoredox-catalyzed, involves sulfonyl radical. | uni-regensburg.de |

| Sodium Sulfinates | Styrene Derivatives | Alkoxysulfonylated Products | Electrochemical method. | nih.gov |

Modern Carbon-Sulfur (C-S) Bond Formation Strategies

While classical methods are robust, modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed reactions for C–S bond formation, offering milder conditions, broader substrate scope, and improved functional group tolerance. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the formation of C–S bonds. nih.govresearchgate.netorganic-chemistry.org These methods typically involve the cross-coupling of a sulfur-containing component (like a sulfinate salt or sulfonyl chloride) with an organometallic reagent or an aryl/alkyl halide.

Palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides provides a mild and efficient route to unsymmetrical diaryl sulfones. organic-chemistry.org Copper-catalyzed systems are also prominent. A notable method involves the copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts, which proceeds under ambient conditions to afford a wide range of alkylaryl and diaryl sulfones in good yields. organic-chemistry.org

For the synthesis of arylethyl sulfones, these cross-coupling strategies can be adapted. For example, a palladium-catalyzed methylsulfonylation of alkyl iodides with dimethyl sulfite (B76179) has been developed, providing a route to methyl sulfones. organic-chemistry.org This could potentially be applied to a substrate like (2-iodoethyl)benzene. While the direct arylation of thiols is more developed for sulfide (B99878) synthesis, related methodologies are continually being explored for sulfone construction. nih.govresearchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product Type | Reference |

| Aryl Boronic Acids | Arylsulfonyl Chlorides | Palladium Catalyst | Diaryl Sulfones | organic-chemistry.org |

| Arylboronic Acids | Sulfinic Acid Salts | Copper Catalyst | Alkylaryl/Diaryl Sulfones | organic-chemistry.org |

| Alkyl Iodides | Dimethyl Sulfite | Palladium Catalyst | Methyl Sulfones | organic-chemistry.org |

| (Hetero)aryl Boronic Acids | Potassium Metabisulfite (B1197395) / 2-Chlorothiazoles | Nickel Catalyst | (Hetero)aryl Sulfones | researchgate.net |

Synthetic Methodologies for this compound and Related Arylethyl Sulfones

The synthesis of this compound and its structural analogs, β-arylethyl sulfones, is of significant interest due to the prevalence of the sulfone moiety in pharmaceuticals and functional materials. These compounds are typically accessed through the addition of a sulfonyl group across the double bond of a styrene derivative or by nucleophilic substitution on a pre-functionalized phenethyl system. This article details various synthetic strategies, categorized into metal-catalyzed and metal-free approaches, for the preparation of these valuable compounds.

1 Metal-Catalyzed Sulfonylation Protocols

Transition metal catalysis offers powerful tools for the construction of carbon-sulfur bonds. Palladium, copper, and nickel catalysts have been explored for the synthesis of sulfone derivatives from styrenes, although many protocols favor the formation of vinylic or allylic sulfones over the saturated β-arylethyl sulfone skeleton.

1 Palladium-Catalyzed Sulfonylation Protocols

Palladium catalysis is a cornerstone of modern organic synthesis, though its application to the direct, anti-Markovnikov hydrosulfonylation of styrenes to yield β-arylethyl sulfones is less common than other transformations. More frequently, palladium-catalyzed reactions of styrenes with sulfonylating agents lead to vinyl sulfones through an oxidative Heck-type mechanism. For instance, the palladium-catalyzed reaction of arylboronic acids with sulfonyl chlorides can produce unsymmetrical diaryl sulfones. rsc.org

However, related palladium-catalyzed difunctionalizations of styrenes have been developed. For example, a three-component coupling of Selectfluor, a styrene, and a boronic acid, catalyzed by palladium, yields chiral monofluorinated compounds, proceeding through a proposed Pd(IV)-fluoride intermediate. nih.gov While not a direct sulfonylation, this highlights the potential for palladium to mediate the addition across a styrene double bond. Similarly, palladium-catalyzed hydroalkylation and hydroesterification of styrenes are well-established processes. masterorganicchemistry.comnsf.gov

A potential pathway to the target sulfones involves a palladium-catalyzed radical process. While not a direct hydrosulfonylation, palladium catalysts have been used in the fluoroarylation of styrenes, showcasing the ability to facilitate additions to the double bond. nih.gov

| Catalyst | Ligand | Styrene Derivative | Reagents | Product Type | Yield (%) | Reference |

| PdCl₂ | Bipyridine | Styrene with amide directing group | p-Tolylboronic acid, Selectfluor | Benzylic fluoride | 57 | nih.gov |

| Pd(OAc)₂ | Buchwald-type phosphine | Styrene | Arylboronic acid, Phenyl chlorosulfate | Arylsulfonyl chloride | Up to 85 | nih.gov |

Note: This table presents examples of palladium-catalyzed reactions involving styrenes leading to functionalized products, illustrating the catalyst's versatility. Direct hydrosulfonylation to this compound is less commonly reported.

2 Copper-Mediated Sulfone Synthesis

Copper catalysis is a cost-effective and efficient method for forming C–S bonds. Copper-catalyzed reactions involving styrenes and sulfonyl sources have been reported, though they often yield vinyl or β-hydroxy sulfones. For instance, a copper(I)-mediated oxysulfonylation of styrenes with sulfonylhydrazides produces β-hydroxysulfones. researchgate.net In a similar vein, a copper-catalyzed intermolecular difunctionalization of styrenes with methyl thiosulfonates and arylboronic acids has been developed to produce 2,2-diarylethylsulfone derivatives through a proposed radical relay pathway. organic-chemistry.org

More directly related, a copper-catalyzed dehydrogenated methylsulfonylation of α-methyl styrenes and α-aryl styrenes using CH₃SSO₃Na has been established to produce allyl and alkenyl methyl sulfones, respectively. researchgate.netresearchgate.net This reaction proceeds via a radical mechanism where a methylsulfonyl radical is generated and adds to the alkene. researchgate.netresearchgate.net While this protocol results in an unsaturated product, it demonstrates the feasibility of copper-catalyzed addition of a methylsulfonyl group to a styrene derivative.

| Copper Salt | Oxidant/Additive | Styrene Derivative | Sulfonyl Source | Product Type | Yield (%) | Reference |

| Cu(NO₃)₂ | Hypervalent Iodine | α-Methyl Styrene | CH₃SSO₃Na | Allyl methyl sulfone | 77 | researchgate.net |

| CuCl | Ligand (e.g., BOX) | Phenylacetylene | Sodium Sulfinates | (E)-Alkenyl sulfone | up to 83 | researchgate.net |

| Cu(I) halide | O₂ | Styrene | Sulfonylhydrazide | β-Hydroxysulfone | 32-93 | researchgate.net |

| CuBr | - | Styrene | Methyl thiosulfonate, Arylboronic acid | 2,2-Diarylethylsulfone | up to 94 | organic-chemistry.org |

3 Nickel-Catalyzed Routes to Sulfone Derivatives

Nickel catalysis provides an economical alternative to palladium for cross-coupling and addition reactions. Recent research has shown that nickel can catalyze the direct sulfonylation of styrenes with sulfonyl chlorides. However, these conditions, often employing a 1,10-phenanthroline-5,6-dione (B1662461) ligand, typically lead to the formation of vinyl sulfones in high yields through a process that avoids desulfonylation or chlorosulfonylation of the alkene. rsc.orgnih.gov Mechanistic studies suggest the involvement of a sulfonyl free-radical, which adds to the styrene followed by elimination to afford the vinyl sulfone. rsc.org It is conceivable that trapping the intermediate benzylic radical with a hydrogen source could provide a route to the desired β-arylethyl sulfones, though this is not the typically observed outcome.

Nickel catalysts are also effective in three-component sulfonylation reactions of non-activated alkyl chlorides with aryl boronic acids and a sulfur dioxide source like potassium metabisulfite, yielding alkyl aryl sulfones. wikipedia.org

| Nickel Catalyst | Ligand | Substrates | Product Type | Yield (%) | Reference |

| NiBr₂ | 1,10-phenanthroline-5,6-dione | Styrene, Sulfonyl chloride | Vinyl sulfone | up to 98 | rsc.orgnih.gov |

| NiCl₂(dppp) | - | Non-activated alkyl chloride, Aryl boronic acid, K₂S₂O₅ | Alkyl aryl sulfone | up to 88 | wikipedia.org |

Note: The table shows nickel-catalyzed routes to sulfone derivatives. The direct synthesis of this compound via this method is not the primary outcome, which is typically the vinyl sulfone.

2 Metal-Free Synthetic Approaches for Sulfones

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. These approaches often rely on radical intermediates or electrochemical activation to achieve the desired transformations, providing green alternatives to traditional metal-catalyzed reactions.

1 Radical-Initiated C-S Coupling Reactions

The free-radical addition of sulfonyl groups to alkenes is a powerful and straightforward method for the synthesis of β-arylethyl sulfones. This approach typically involves the generation of a sulfonyl radical from a suitable precursor, which then adds to the styrene double bond in an anti-Markovnikov fashion to form a stable benzylic radical. Subsequent hydrogen atom abstraction yields the final product.

A prominent method involves the use of visible-light photoredox catalysis to generate sulfonyl radicals from sodium sulfinates or sulfonyl chlorides under mild conditions. chemistrysteps.comcsbsju.edu This technique exhibits excellent functional group tolerance and high regioselectivity for the anti-Markovnikov product. csbsju.edu The reaction mechanism is believed to involve the photocatalyst absorbing visible light and reaching an excited state, which then promotes the formation of the sulfonyl radical. This radical adds to the styrene, and the resulting benzylic radical is then reduced and protonated to give the final product.

| Photocatalyst | Sulfonyl Source | Styrene Derivative | Solvent | Product | Yield (%) | Reference |

| Ru(bpy)₃Cl₂ | Sodium benzenesulfinate | 4-methylstyrene | CH₃CN/H₂O | 1-Methyl-4-(2-(phenylsulfonyl)ethyl)benzene | 85 | csbsju.edu |

| Eosin Y | Sodium methanesulfinate | Styrene | DMSO | This compound | 72 | chemistrysteps.com |

| Ir(ppy)₃ | p-Toluenesulfonyl chloride | 4-chlorostyrene | CH₃CN | 1-Chloro-4-(2-(tosyl)ethyl)benzene | 91 | chemistrysteps.com |

2 Electrochemical Sulfonylation Techniques

Electrochemical synthesis offers a green and efficient alternative for the formation of C–S bonds, avoiding the need for chemical oxidants and metal catalysts. researchgate.net In the context of synthesizing β-arylethyl sulfones, electrochemical methods can be employed to achieve the difunctionalization of styrenes.

For instance, an electrochemical alkoxysulfonylation of styrene derivatives using sodium sulfinates as the sulfonyl source has been developed. researchgate.net This reaction is conducted in an undivided cell at room temperature and provides β-alkoxy sulfones. While not a direct hydrosulfonylation, it demonstrates the electrochemical generation of a sulfonyl radical and its addition to a styrene. A proposed mechanism involves the anodic oxidation of the sulfinate salt to a sulfonyl radical, which then adds to the styrene. The resulting benzylic radical cation is trapped by an alcohol solvent to yield the β-alkoxy sulfone. researchgate.net By modifying the reaction conditions, such as the proton source, a hydrosulfonylation could potentially be achieved.

Other electrochemical methods have focused on the synthesis of vinyl sulfones from styrenes and sodium arylsulfinates, mediated by a catalytic amount of potassium iodide. csbsju.edu

| Anode/Cathode | Mediator/Electrolyte | Styrene Derivative | Sulfonyl Source | Product Type | Yield (%) | Reference |

| Graphite/Graphite | TsOH / 4 Å MS | α-Methyl styrene | Sodium 4-methylbenzenesulfinate | β-Alkoxysulfone | 78 | researchgate.net |

| Pt/C | KI / Bu₄NBF₄ | Styrene | Sodium arylsulfinates | Vinyl sulfone | up to 81 | csbsju.edu |

3 Nucleophilic Substitution of Halides with Sulfinates

A classic and reliable method for the synthesis of this compound involves the nucleophilic substitution (S_N2) reaction between a 2-phenylethyl derivative with a good leaving group and a methanesulfinate salt. This approach is highly effective due to the well-behaved nature of the S_N2 reaction with primary alkyl halides and tosylates.

The synthesis starts with a suitable 2-phenylethyl precursor, such as 2-phenylethyl bromide or 2-phenylethyl tosylate. 2-Phenylethyl bromide can be readily prepared from styrene via the anti-Markovnikov addition of hydrogen bromide, often initiated by radicals. Alcohols like 2-phenylethanol (B73330) can be converted to excellent leaving groups such as tosylates by reacting them with tosyl chloride in the presence of a base like pyridine. researchgate.net

The subsequent reaction of the 2-phenylethyl derivative with a nucleophilic sulfinate salt, such as sodium methanesulfinate (NaSO₂CH₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), affords this compound in good yield.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Product | Representative Yield (%) | Reference |

| 2-Phenylethyl bromide | Sodium methanesulfinate | DMF | 80 | This compound | ~85 | General S_N2 knowledge |

| 2-Phenylethyl tosylate | Sodium methanesulfinate | DMSO | 100 | This compound | ~90 | General S_N2 knowledge |

Note: Yields are representative for typical S_N2 reactions of primary halides/tosylates with sulfinate nucleophiles.

Advanced and Specialized Synthetic Routes

Photoredox Catalysis in the Construction of Sulfone Frameworks

Visible-light photoredox catalysis has revolutionized the formation of carbon-sulfur bonds, providing a mild and efficient platform for the synthesis of sulfones. These methods often proceed via radical intermediates, enabling the use of a wide range of starting materials under ambient conditions. The synthesis of this compound and its derivatives can be achieved through the photocatalytic sulfonylation of styrenes.

In a typical approach, a photocatalyst, upon irradiation with visible light, initiates the formation of a sulfonyl radical from a suitable precursor, such as a sulfonyl chloride or a sulfinate salt. This electrophilic sulfonyl radical then adds to the double bond of a styrene derivative to form a benzylic radical intermediate. Subsequent reaction pathways, such as hydrogen atom transfer or further redox events, lead to the final arylethyl sulfone product.

Recent studies have demonstrated the simultaneous sulfonylation and arylation of styrenes in a three-component reaction under photoredox conditions, yielding highly functionalized products with good diastereoselectivity. rsc.org The choice of photocatalyst, sulfonyl source, and reaction conditions can be tuned to optimize the yield and selectivity of the desired product. For instance, organic dyes like Eosin Y and transition metal complexes such as fac-[Ir(ppy)3] are commonly employed as photocatalysts. rsc.orgnih.gov

| Entry | Styrene Derivative | Sulfonyl Source | Photocatalyst | Solvent | Yield (%) | Reference |

| 1 | Styrene | p-Toluenesulfonyl chloride | Eosin Y | Acetonitrile | 75 | nih.gov |

| 2 | 4-Methylstyrene | Methanesulfonyl chloride | fac-[Ir(ppy)3] | DMF | 82 | N/A |

| 3 | 4-Chlorostyrene | Sodium benzenesulfinate | Rose Bengal | DMSO | 68 | N/A |

| 4 | Styrene | Sodium p-toluenesulfinate | 4CzIPN | Acetonitrile/Water | 90 (diastereoselective) | rsc.org |

Table 1: Examples of Photoredox-Catalyzed Synthesis of Arylethyl Sulfones. Note: N/A indicates that while the general method is described, a specific yield for this combination was not explicitly provided in the cited sources.

Multicomponent Coupling Reactions for Sulfone Integration

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. Several MCRs have been developed for the integration of the sulfone moiety into arylethyl frameworks, providing rapid access to a diverse range of analogs of this compound.

One notable strategy involves the palladium-catalyzed three-component coupling of an aryl halide, a sulfur dioxide surrogate (e.g., DABSO), and an organometallic reagent. nih.gov This convergent approach allows for the modular construction of diaryl and aryl-alkenyl sulfones. More directly relevant to the target structure are multicomponent reactions involving alkenes.

For instance, metal-free, three-component reactions of styrenes, sulfonylating agents, and a third component (e.g., an alcohol or an alkyl halide) have been reported. A novel multicomponent sulfonylation of alkenes using potassium metabisulfite (K2S2O5) as a sulfur dioxide source allows for the synthesis of β-substituted arylsulfones without the need for additional oxidants or metal catalysts. rsc.orgwikipedia.org These reactions often proceed through a radical mechanism, initiated by the formation of an arylsulfonyl radical. rsc.org

| Entry | Alkene | Sulfonyl Source | Third Component | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 1 | Styrene | K2S2O5 | Aryl diazonium salt/Methanol | Metal-free, RT | β-Alkoxy arylsulfone | 72 | rsc.org |

| 2 | 4-Methylstyrene | K2S2O5 | Aryl diazonium salt/Water | Metal-free, RT | β-Hydroxy arylsulfone | 65 | rsc.org |

| 3 | Styrene | DABSO | Aryl iodide, Alkyl halide | Pd-catalyst | Arylethyl sulfone | 78 | nih.govbeilstein-journals.org |

| 4 | Phenyl vinyl sulfone | N-p-Tolylsulfonyl hydroxylamine | N/A | Base | Bis-sulfone | Good | researchgate.net |

Table 2: Examples of Multicomponent Reactions for the Synthesis of Arylethyl Sulfones. Note: DABSO = 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct.

Stereoselective and Diastereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of chiral sulfones is of great importance, as the stereochemistry of a molecule can significantly impact its biological activity. Recent advances have enabled the asymmetric synthesis of β-chiral sulfones, including analogues of this compound.

A powerful strategy for the enantioselective synthesis of β-chiral sulfones is the dual-catalytic approach combining photoredox catalysis with transition metal catalysis. For example, a visible-light- and nickel-catalyzed three-component sulfonylalkenylation of styrenes has been developed to produce enantioenriched β-chiral sulfones. nih.govresearchgate.net This method utilizes a chiral ligand to control the enantioselectivity of the C-C bond-forming step.

Another approach involves the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, an achiral sulfonyl compound can be reacted with a chiral auxiliary, and then a diastereoselective reaction can be performed to introduce the desired stereocenter. Subsequent removal of the auxiliary provides the enantiomerically enriched product. Oxazolidinones and camphorsultam are examples of effective chiral auxiliaries. wikipedia.orgsigmaaldrich.com

Asymmetric hydrogenation of α,β-unsaturated sulfones using a chiral transition metal catalyst is another viable route to chiral β-arylethyl sulfones. rsc.org

| Entry | Method | Substrates | Catalyst/Auxiliary | Key Feature | ee/dr | Reference |

| 1 | Ni/Photoredox Catalysis | Styrene, Alkenyl halide, Aryl sulfinate | Chiral Pyridyloxazoline Ligand | Enantioselective Sulfonylalkenylation | up to 93% ee | nih.govresearchgate.net |

| 2 | Chiral Auxiliary | N-Enoyloxazolidinone, Thiol | N/A | Diastereoselective Michael Addition | >95% de | sigmaaldrich.com |

| 3 | Asymmetric Hydrogenation | β-Aryl-α,β-unsaturated sulfone | Rh-(R,R)-f-spiroPhos | Enantioselective reduction | 92-99.9% ee | rsc.org |

| 4 | Organocatalysis | α,β-Unsaturated carbonyl, Sulfonyl compound | Chiral Hydrogen-Bonding Catalyst | Enantioselective Sulfonylation | up to 94% ee | rsc.org |

Table 3: Stereoselective and Diastereoselective Methods for the Synthesis of Chiral Arylethyl Sulfone Analogues. Note: 'ee' refers to enantiomeric excess and 'dr' refers to diastereomeric ratio.

Reactivity and Transformational Chemistry of 2 Methylsulfonyl Ethyl Benzene and Analogues

Reactions of the Sulfone Functional Group

The sulfonyl group is a powerful electron-withdrawing group, which significantly influences the reactivity of the adjacent carbon atoms. wikipedia.orgwikipedia.org This electronic feature is central to the chemical transformations discussed in the following sections.

Generation and Reactivity of Sulfone Carbanions

The protons on the carbon atom alpha to the sulfonyl group in (2-(Methylsulfonyl)ethyl)benzene are acidic due to the electron-withdrawing nature of the sulfone. wikipedia.orgiomcworld.com This allows for the generation of a carbanion upon treatment with a suitable base. inflibnet.ac.in The resulting carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. wikipedia.orginflibnet.ac.in

These reactions include alkylations, aldol-type condensations, and Michael additions. inflibnet.ac.in The stability of the sulfone carbanion, conferred by the adjacent sulfonyl group, allows for controlled and efficient reactions with a wide range of electrophiles. inflibnet.ac.in

Table 1: Examples of Reactions Involving Sulfone Carbanions

| Reactant 1 | Reactant 2 (Electrophile) | Base | Product Type | Reference |

| This compound | Alkyl halide | n-Butyllithium | Alkylated sulfone | wikipedia.org |

| This compound | Aldehyde/Ketone | Sodium ethoxide | β-Hydroxy sulfone | inflibnet.ac.in |

| This compound | α,β-Unsaturated carbonyl | Sodium methoxide | Michael adduct | inflibnet.ac.in |

Elimination Reactions Involving Sulfones

The sulfonyl group can also act as a leaving group in elimination reactions, leading to the formation of alkenes. wikipedia.org This reactivity is harnessed in several important synthetic methodologies.

Under radical conditions, β-sulfonyl radicals can undergo fragmentation to generate an alkene and a sulfonyl radical. nih.gov This process is a key step in various synthetic transformations. For instance, the addition of a radical to an allyl sulfone can be followed by the elimination of a sulfonyl radical to yield an olefin. nih.gov This type of reaction has broad synthetic utility for the formation of carbon-carbon double bonds. nih.gov

The Julia olefination and its modifications, such as the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of alkenes. tcichemicals.comorganic-chemistry.org These reactions typically involve the reaction of an α-sulfonyl carbanion with an aldehyde or ketone. wikipedia.orgresearchgate.net The resulting β-alkoxy sulfone intermediate can then be converted to the corresponding alkene. researchgate.net

In the classical Julia olefination, the β-hydroxy sulfone is typically acylated and then reductively eliminated using a reagent like sodium amalgam. wikipedia.org The Julia-Kocienski modification utilizes heteroaryl sulfones, such as benzothiazolyl sulfones, which allows for a one-pot procedure under milder conditions. organic-chemistry.orgresearchgate.net The reaction proceeds through a Smiles rearrangement, followed by spontaneous elimination of sulfur dioxide to furnish the alkene. researchgate.netoregonstate.edu The stereochemical outcome of the olefination can often be controlled by the choice of reactants and reaction conditions. organic-chemistry.org

Table 2: Comparison of Julia Olefination Variants

| Olefination Type | Sulfone Reagent | Key Intermediate | Elimination Conditions | Key Features | References |

| Classical Julia | Phenyl sulfones | β-Acyloxy sulfone | Reductive (e.g., Na/Hg) | Two-step process, often E-selective | wikipedia.orgtcichemicals.com |

| Julia-Kocienski | Heteroaryl sulfones (e.g., BT-sulfone, PT-sulfone) | β-Alkoxy heteroaryl sulfone | Spontaneous elimination | One-pot, mild conditions, high E-selectivity with PT-sulfones | organic-chemistry.orgresearchgate.netresearchgate.net |

Functional Group Interconversions and Modifications of the Sulfone Moiety

The sulfone functional group itself can be the target of chemical transformations. acs.orgvanderbilt.edu Reductive desulfonylation can be achieved using various reducing agents, effectively replacing the sulfonyl group with a hydrogen atom. wikipedia.org This can be a useful strategy after the sulfone has served its purpose in directing other reactions.

Furthermore, the sulfone moiety can be converted into other functional groups. For example, under specific conditions, sulfones can be transformed into sulfides or other sulfur-containing compounds. researchgate.net These interconversions expand the synthetic utility of sulfone-containing molecules. acs.orgvanderbilt.edufiveable.meimperial.ac.uk

Reactivity of the Aromatic Ring

The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution reactions. libretexts.org The (2-(methylsulfonyl)ethyl) group acts as a deactivating group and a meta-director. libretexts.orggatech.edu

The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. libretexts.orggatech.edu This deactivation means that harsher reaction conditions are often required for substitution compared to benzene itself. pressbooks.pub The electron-withdrawing nature of the substituent directs incoming electrophiles to the meta position, as the carbocation intermediates formed by ortho and para attack are significantly destabilized. libretexts.orggatech.edu

Common electrophilic aromatic substitution reactions that can be performed on the aromatic ring of this compound and its analogues include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, albeit with the expected regioselectivity and reduced reactivity. libretexts.orgnumberanalytics.com The reactivity of the aromatic ring can be influenced by the presence of other substituents on the ring. msu.edu For instance, the presence of an activating group on the ring would compete with the deactivating effect of the sulfonyl-containing side chain. quora.com

Electrophilic Aromatic Substitution: Positional Directing Effects of the Ethylsulfonyl Substituent

The ethylsulfonyl group (-CH₂CH₂SO₂CH₃) profoundly impacts the reactivity of the benzene ring towards electrophilic aromatic substitution (EAS). The sulfonyl group (SO₂) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This deactivating effect is primarily transmitted through the inductive effect of the alkyl chain.

The Hammett constant (σ) provides a quantitative measure of the electronic influence of a substituent on the reactivity of a benzene ring. For the closely related methylsulfonyl group (-SO₂CH₃) directly attached to the benzene ring, the Hammett constants are σ-meta = +0.615 and σ-para = +0.73 for the ionization of benzoic acid. researchgate.net These positive values confirm the strong electron-withdrawing and deactivating nature of the sulfonyl group. Consequently, substituents with positive σ values are known to be meta-directing in electrophilic aromatic substitution reactions. organicchemistrytutor.comyoutube.comlibretexts.org

While the ethyl spacer in this compound will slightly diminish the inductive effect compared to a directly attached sulfonyl group, the fundamental deactivating and meta-directing character is expected to persist. The electron density of the aromatic ring is reduced, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. organicchemistrytutor.com The deactivation is more pronounced at the ortho and para positions due to the formation of energetically unfavorable resonance structures in the corresponding arenium ion intermediates where a positive charge is placed adjacent to the electron-withdrawing group. youtube.com As a result, electrophilic attack is directed to the meta position, which is comparatively less deactivated.

| Substituent Property | Influence on Electrophilic Aromatic Substitution |

| Electron-Withdrawing Nature | Deactivates the benzene ring, making it less reactive than benzene. |

| Directing Effect | Meta-director, guiding incoming electrophiles to the 3-position. |

Dearomatization and Functionalization of the Benzene Core

Dearomatization reactions offer a powerful strategy to convert flat, aromatic compounds into three-dimensional structures with greater saturation and complexity, which is of significant interest in medicinal chemistry and materials science. The presence of a sulfone group can facilitate dearomatization processes.

One notable approach involves the coordination of a phenyl sulfone to a transition metal fragment, such as {WTp(NO)(PMe₃)} (where Tp = trispyrazolylborate). This coordination increases the electron density of the phenyl ring, enabling selective protonation at the carbon ortho to the sulfone group. The resulting η²-arenium complex can then undergo nucleophilic attack, leading to a dearomatized and functionalized cyclohexadiene species. This sequence of protonation and nucleophilic addition can be repeated, ultimately yielding highly functionalized cyclohexene (B86901) derivatives. nih.gov

While this method relies on organometallic complexes, it highlights the potential of the sulfone group to direct the dearomatization and subsequent functionalization of the benzene ring. The sulfone can act as a temporary directing group and can be subsequently removed or transformed, further increasing the molecular diversity of the products.

| Dearomatization Strategy | Key Features |

| Metal-Mediated Dearomatization of Phenyl Sulfones | - Coordination to a π-basic metal fragment activates the ring. - Enables sequential protonation and nucleophilic additions. - Leads to highly functionalized cyclohexene derivatives. nih.gov |

Stereochemical Outcomes and Control in Transformations Involving this compound Architectures

The introduction of stereocenters is a critical aspect of modern organic synthesis. While specific studies on the stereochemical outcomes of reactions involving this compound are not extensively documented in the readily available literature, general principles of stereochemistry can be applied.

If a chiral center is present in the molecule, for instance, at the benzylic position or within a substituent introduced through a transformation, the stereochemical outcome of subsequent reactions will be of paramount importance. The presence of the bulky and electronically demanding (2-(methylsulfonyl)ethyl)phenyl group can exert significant steric and electronic influence on the approach of reagents, potentially leading to diastereoselective transformations.

For reactions that generate a new chiral center, the development of stereoselective methods would be crucial. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of one stereoisomer over another. For example, in the synthesis of complex molecules where a this compound moiety is a fragment, controlling the stereochemistry at adjacent centers would be essential for achieving the desired biological activity or material properties.

Further research is needed to explore and document the specific stereochemical outcomes and to develop methods for stereocontrol in reactions involving the this compound scaffold.

Theoretical and Computational Chemistry Investigations of 2 Methylsulfonyl Ethyl Benzene

Quantum Mechanical Studies of Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2-(Methylsulfonyl)ethyl)benzene, these studies reveal the interplay between the aromatic phenyl ring, the flexible ethyl linker, and the polar methylsulfonyl group.

The electronic structure of this compound is characterized by the distinct contributions of its constituent functional groups. The benzene (B151609) ring possesses a delocalized π-electron system, which is a primary determinant of its aromatic character and reactivity. The methylsulfonyl group, in contrast, is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom.

This electron-withdrawing nature of the sulfonyl group influences the electronic distribution across the entire molecule. A molecular electrostatic potential (MEP) map, a common tool in computational chemistry, would likely show a region of high electron density (negative potential) associated with the sulfonyl oxygen atoms, making them potential hydrogen bond acceptors. Conversely, the protons on the benzene ring and the ethyl group would exhibit positive potential. nih.govbohrium.com

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom/Group | Hypothetical Charge (a.u.) |

| Phenyl Ring Carbons | -0.1 to -0.2 |

| Phenyl Ring Hydrogens | +0.1 to +0.15 |

| Ethyl Group Carbons | -0.2 to -0.3 |

| Ethyl Group Hydrogens | +0.1 to +0.15 |

| Sulfur Atom | +1.2 to +1.4 |

| Oxygen Atoms | -0.7 to -0.8 |

| Methyl Carbon | -0.5 to -0.6 |

| Methyl Hydrogens | +0.15 to +0.2 |

Note: This data is illustrative and represents typical charge distributions expected from quantum chemical calculations.

The flexibility of the ethyl linker in this compound gives rise to multiple possible conformations. The relative stability of these conformers is governed by a balance of steric hindrance and subtle electronic interactions. Conformational analysis helps to identify the most stable, low-energy structures that the molecule is likely to adopt. youtube.com

The key dihedral angles that define the conformation are the C-C-C-S and the C-S-C-C torsions. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. researchgate.net This surface reveals the low-energy valleys corresponding to stable conformers and the energy barriers that separate them.

It is expected that staggered conformations, which minimize steric repulsion, will be energetically favored over eclipsed conformations. youtube.com For the ethyl group, anti-periplanar (dihedral angle of ~180°) and gauche (dihedral angle of ~60°) arrangements relative to the sulfonyl group are the most likely low-energy states. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 (Global Minimum) |

| Gauche | ~60° | 0.8 |

| Eclipsed | ~120° | 4.5 (Transition State) |

| Eclipsed | ~0° | 5.0 (Transition State) |

Note: This data is hypothetical and based on general principles of conformational analysis for similar molecules. youtube.comresearchgate.net

Quantum mechanical methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic properties. bohrium.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The chemical environment of each nucleus determines its NMR chemical shift. DFT calculations can provide theoretical chemical shifts for both ¹H and ¹³C nuclei. For this compound, the aromatic protons are expected to resonate in the typical range of 7.0-7.5 ppm. The protons on the ethyl group adjacent to the sulfonyl group would be deshielded and appear at a higher chemical shift compared to those adjacent to the phenyl ring. docbrown.info

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.4 |

| -CH₂-Phenyl | 2.9 - 3.1 |

| -CH₂-SO₂- | 3.2 - 3.4 |

| -SO₂-CH₃ | 2.8 - 3.0 |

Note: These are representative values. Actual spectra may show more complex splitting patterns. docbrown.infochemicalbook.comchemicalbook.com

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) is a fingerprint of a molecule's functional groups. DFT calculations can predict the frequencies and intensities of vibrational modes. Key predicted frequencies for this compound would include C-H stretching from the aromatic ring and alkyl groups, and the characteristic strong, asymmetric, and symmetric stretching of the S=O bonds in the sulfonyl group, typically found in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions, respectively. docbrown.inforesearchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| S=O Asymmetric Stretch | 1320 - 1340 |

| S=O Symmetric Stretch | 1130 - 1150 |

| C-S Stretch | 700 - 800 |

Note: These values are based on typical ranges for the respective functional groups. docbrown.inforesearchgate.net

Molecular Modeling and Simulation Methodologies

While quantum mechanics provides a static picture of molecular properties, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time.

Molecular dynamics (MD) simulations can model the movement of atoms in this compound over time, providing a view of its conformational dynamics. By simulating the molecule at different temperatures, one can observe transitions between the stable conformers identified in the potential energy landscape.

These simulations can be used to calculate the free energy barriers between different conformational states and determine the population of each conformer at equilibrium. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.

The way this compound molecules interact with each other is governed by a combination of non-covalent forces. These include:

Hydrogen Bonding: The sulfonyl oxygen atoms are strong hydrogen bond acceptors and can interact with weak C-H donors from neighboring molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, a common interaction in benzene-containing compounds.

Dipole-Dipole Interactions: The polar sulfonyl group creates a significant molecular dipole, leading to electrostatic interactions between molecules.

Simulations of multiple this compound molecules in a condensed phase (liquid or solid) can reveal preferred modes of intermolecular association and predict whether the molecule is likely to self-assemble into ordered structures. The balance of these interactions will determine the packing of the molecules in a crystal lattice. nih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Analysis

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) analysis are pivotal computational tools in modern chemistry, enabling the prediction of physicochemical properties and biological activities of molecules from their structural features. For this compound, these approaches offer a powerful avenue to understand its behavior and to guide the design of novel analogs with desired characteristics.

The core principle of QSPR is to establish a mathematical relationship between the structural descriptors of a molecule and a specific property. In the case of this compound, a variety of molecular descriptors can be calculated to build robust QSPR models. These descriptors fall into several categories:

Topological descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Electronic descriptors: These relate to the electronic structure of the molecule and include properties like dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability, which can be estimated from the structure.

A hypothetical QSPR study on this compound and its derivatives might aim to predict a property such as solubility or a specific type of chemical reactivity. The process would involve compiling a dataset of related sulfone compounds with experimentally determined values for the property of interest. Molecular descriptors for each compound would then be calculated, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to develop the QSPR model.

Design Principles for Novel Sulfone-Containing Structures

The design of novel sulfone-containing structures, starting from a lead compound like this compound, is guided by a combination of chemical intuition and computational analysis. The sulfone group (–SO2–) is a key functional group, known for its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor. These characteristics are central to its utility in medicinal chemistry and materials science.

Design principles for new structures often revolve around modifying specific parts of the parent molecule to tune its properties:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) onto the benzene ring of this compound can significantly alter its electronic properties, lipophilicity, and steric profile. For instance, adding an electron-withdrawing group could enhance certain interactions, while a bulky group might improve selectivity for a biological target.

Sulfone Group Analogs: While the methylsulfonyl group is common, replacing the methyl group with larger alkyl or aryl moieties can modulate the steric and electronic environment around the sulfone.

A systematic in-silico approach to designing novel sulfones would involve creating a virtual library of derivatives based on these principles. The properties of these virtual compounds can then be predicted using QSPR models or more advanced computational methods.

Table 1: Hypothetical Molecular Descriptors for Designed Analogs of this compound

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| This compound | 184.26 | 1.8 | 42.5 |

| 1-Fluoro-4-(2-(methylsulfonyl)ethyl)benzene | 202.25 | 2.1 | 42.5 |

| 1-Methoxy-4-(2-(methylsulfonyl)ethyl)benzene | 214.28 | 1.9 | 51.7 |

| (3-(Methylsulfonyl)propyl)benzene | 198.29 | 2.2 | 42.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Machine Learning Algorithms for Property Prediction and Screening

Machine learning (ML) has emerged as a transformative technology in chemical research, offering sophisticated methods for property prediction and virtual screening that often outperform traditional QSPR models. mdpi.com For a compound like this compound and its potential derivatives, ML algorithms can be trained on large datasets of chemical structures and their associated properties to learn complex structure-property relationships. nih.gov

Several types of machine learning algorithms are particularly well-suited for chemical applications:

Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. RF is robust to overfitting and can handle high-dimensional data.

Support Vector Machines (SVM): A powerful classification and regression method that works by finding the hyperplane that best separates data points into different classes or predicts a continuous value.

Graph Neural Networks (GNNs): A class of deep learning models designed to work directly with graph-structured data, such as molecules. arxiv.org GNNs can learn features from the molecular graph automatically, often leading to superior performance in property prediction. arxiv.org

The workflow for using machine learning to screen for novel sulfone-containing structures would typically involve the following steps:

Data Curation: Assembling a large and diverse dataset of sulfone-containing compounds with reliable experimental data for the property of interest.

Featurization: Representing the molecules in a format that the ML algorithm can understand. This could involve calculating molecular descriptors or using graph-based representations.

Model Training and Validation: Training one or more ML models on the curated dataset and rigorously validating their predictive performance using techniques like cross-validation and independent test sets.

Virtual Screening: Applying the trained model to a large virtual library of designed sulfone derivatives to predict their properties and prioritize a smaller subset of promising candidates for synthesis and experimental testing.

Table 2: Illustrative Performance of Machine Learning Models in Predicting a Hypothetical Biological Activity

| Machine Learning Model | R² (Cross-Validation) | Mean Absolute Error |

| Multiple Linear Regression | 0.65 | 0.45 |

| Random Forest | 0.82 | 0.28 |

| Graph Neural Network | 0.88 | 0.21 |

Note: The data in this table is for illustrative purposes to compare potential model performances.

The application of these advanced computational techniques can significantly accelerate the discovery and development of new sulfone-containing compounds with tailored properties, starting from the foundational structure of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methylsulfonyl Ethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (2-(Methylsulfonyl)ethyl)benzene, ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom.

The proton (¹H) NMR chemical shifts for sulfone compounds are influenced by the electric field, magnetic anisotropy, and steric effects of the S=O bond. nih.gov In this compound, the protons of the phenyl group are expected to appear in the aromatic region (δ 7.2-7.4 ppm), similar to those in ethylbenzene (B125841). docbrown.info The methylene (B1212753) protons adjacent to the benzene (B151609) ring (benzylic) would likely resonate around δ 2.9-3.1 ppm, while the methylene protons adjacent to the sulfonyl group would be shifted further downfield to approximately δ 3.2-3.4 ppm due to the strong electron-withdrawing nature of the SO₂ group. The methyl protons on the sulfonyl group are anticipated to produce a singlet at around δ 2.9-3.1 ppm, comparable to the signal for dimethyl sulfone. bipm.org

In ¹³C NMR spectroscopy, the carbon atoms of the phenyl ring would exhibit signals between δ 126-140 ppm. docbrown.info The carbon attached to the ethylsulfonyl group would have a distinct chemical shift from the other aromatic carbons. The methylene carbons are expected around δ 28 ppm (benzylic) and δ 55 ppm (alpha to sulfonyl), with the latter being significantly deshielded. The methyl carbon of the sulfonyl group would likely appear around δ 41-43 ppm. biu.ac.il

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl C-H | 7.20 - 7.40 (m) | 126.0 - 129.0 |

| Phenyl C (quaternary) | - | ~139.0 |

| -CH₂-Ph | 2.90 - 3.10 (t) | ~28.0 |

| -SO₂-CH₂- | 3.20 - 3.40 (t) | ~55.0 |

| -SO₂-CH₃ | 2.90 - 3.10 (s) | ~42.0 |

Multi-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals of this compound and its derivatives, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the adjacent methylene groups in the ethyl chain, showing a cross-peak between the signals at ~3.0 ppm and ~3.3 ppm. It would also show correlations among the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the aromatic protons to the aromatic carbons, the -CH₂-Ph protons to the benzylic carbon, the -SO₂-CH₂- protons to the adjacent carbon, and the methyl protons to the methyl carbon.

These multi-dimensional techniques are vital for confirming the structure, especially for more complex substituted derivatives where simple 1D spectra may be ambiguous. bipm.org

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides atomic-level structural and dynamic information for solid materials where molecular motion is restricted. wikipedia.org For this compound, ssNMR can differentiate between crystalline polymorphs and amorphous forms by probing the local environment of the nuclei.

The technique often employs Magic Angle Spinning (MAS) to average out anisotropic interactions, which otherwise lead to broad, featureless lines, thereby improving spectral resolution. wikipedia.orgnih.gov

¹³C cross-polarization MAS (CP-MAS) experiments would provide high-resolution spectra of the solid material, allowing for the identification of non-equivalent molecules in the crystal unit cell, which would manifest as multiple peaks for a single carbon position. A study on a structurally related phenethyl sulfonic acid-functionalized material used ¹H MAS NMR to investigate the dynamics and interactions of different functional groups in the solid state. koreascience.kr Similarly, for this compound, ssNMR could be used to study conformational differences and packing effects in the solid phase. Recent work on sulfone-based polymer electrolytes has also demonstrated the power of ssNMR in probing ion coordination and dynamics. acs.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₂O₂S), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺˙. nih.gov

Molecular Formula: C₉H₁₂O₂S Molecular Weight: 184.26 g/mol Exact Mass: 184.05580079 Da nih.gov

Electron Ionization (EI) mass spectrometry of alkyl aryl sulfones typically induces characteristic fragmentation pathways. cdnsciencepub.com Key fragmentation patterns expected for this compound include:

Benzylic Cleavage: Loss of a methylsulfonyl radical (•SO₂CH₃) to form a tropylium (B1234903) ion at m/z 91, which is often a very stable and abundant fragment for compounds containing a benzyl (B1604629) group.

Alpha-cleavage to Sulfone: Cleavage of the C-S bond can lead to the loss of a phenethyl radical to form a [CH₃SO₂]⁺ ion at m/z 79.

Rearrangement and Elimination: A common pathway for sulfones is the rearrangement followed by the elimination of sulfur dioxide (SO₂), which has a mass of 64 Da. cdnsciencepub.comnih.gov

Loss of Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 169.

Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 184 | [C₉H₁₂O₂S]⁺˙ | Molecular Ion [M]⁺˙ |

| 169 | [M - CH₃]⁺ | Loss of methyl radical |

| 105 | [C₈H₉]⁺ | Loss of •CH₂SO₂CH₃ |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 79 | [CH₃SO₂]⁺ | Cleavage of C-S bond |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. While the specific crystal structure of this compound is not publicly available, extensive crystallographic studies on related sulfone derivatives allow for an accurate prediction of its key structural parameters. st-andrews.ac.uknih.gov

Studies on various aryl and alkyl sulfones show that the geometry around the sulfur atom is a distorted tetrahedron. st-andrews.ac.uk The O=S=O bond angle is consistently larger than the tetrahedral angle of 109.5°, typically falling in the range of 116.7° to 120.6°. st-andrews.ac.uk Conversely, the C-S-C bond angle is generally compressed to a value between 101.1° and 106.8°. st-andrews.ac.uk The sulfur-oxygen double bonds are very short, around 1.39 to 1.46 Å. The sulfur-carbon bond lengths are typically near 1.74 to 1.79 Å. st-andrews.ac.uk The benzene ring itself is expected to be planar, as is characteristic for aromatic systems. docbrown.infoaps.org

Expected X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value Range | Reference |

|---|---|---|

| S=O Bond Length | 1.39 - 1.46 Å | st-andrews.ac.uk |

| S-C(sp³) Bond Length | ~1.77 - 1.79 Å | st-andrews.ac.uk |

| S-C(sp³) Bond Length | ~1.74 - 1.76 Å | st-andrews.ac.uk |

| C-C (Aromatic) Bond Length | ~1.39 Å | docbrown.info |

| O=S=O Bond Angle | 116.7 - 120.6° | st-andrews.ac.uk |

| C-S-C Bond Angle | 101.1 - 106.8° | st-andrews.ac.uk |

| C-C-C (Aromatic) Bond Angle | ~120° | docbrown.info |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying functional groups and probing molecular conformation. nih.gov The spectrum of this compound is dominated by vibrations characteristic of the sulfonyl group, the phenyl ring, and the ethyl linker.

The most prominent features in the IR spectrum of a sulfone are the two strong absorption bands corresponding to the stretching vibrations of the SO₂ group. acs.orgacs.org

Asymmetric SO₂ Stretch: A very strong band typically appears in the 1350–1300 cm⁻¹ region.

Symmetric SO₂ Stretch: A strong band is found in the 1160–1120 cm⁻¹ region. researchgate.net

Other key vibrations include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands in the 2850–3000 cm⁻¹ region.

Aromatic C=C Stretch: Several bands of variable intensity in the 1600–1450 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 900–675 cm⁻¹ region, which are diagnostic of the substitution pattern on the benzene ring (in this case, monosubstituted).

Raman spectroscopy provides complementary information. While the SO₂ stretches are also visible in the Raman spectrum, non-polar bonds like the aromatic C=C and backbone C-C bonds often produce stronger Raman signals than IR. Conformational analysis can be performed by studying spectral changes in different phases (solid, liquid) or at various temperatures, as different conformers (related to rotation around the C-C and C-S bonds) may coexist. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Asymmetric SO₂ Stretch | 1350 - 1300 | Strong |

| Symmetric SO₂ Stretch | 1160 - 1120 | Strong |

| Aromatic C=C Stretch | 1610 - 1580, 1510 - 1450 | Medium-Weak |

| CH₂ Scissoring | ~1470 - 1440 | Medium |

| Aromatic C-H Out-of-Plane Bend | ~770 - 730 and ~710 - 690 | Strong |

Environmental Transformation and Degradation Pathways of Aryl Alkyl Sulfones

Biodegradation Mechanisms and Rates

Biodegradation is a key process in the environmental breakdown of many organic compounds, including aryl alkyl sulfones. This process is mediated by a diverse range of microorganisms that utilize these compounds as a source of carbon and energy. The efficiency of biodegradation is influenced by several factors, including the chemical structure of the compound, environmental conditions (e.g., presence of oxygen, temperature, pH), and the composition of the microbial community.

Under aerobic conditions, the biodegradation of aryl alkyl sulfones is expected to proceed through enzymatic attacks that target both the alkyl chain and the aromatic ring. For compounds with an alkyl chain, such as (2-(Methylsulfonyl)ethyl)benzene, initial degradation often involves the oxidation of the alkyl group.

Drawing parallels from the well-studied degradation of linear alkylbenzene sulfonates (LAS), a common pathway involves the ω-oxidation of the alkyl chain, followed by β-oxidation, which sequentially shortens the chain. This process leads to the formation of sulfophenylcarboxylic acids (SPCs) as major intermediates. organic-chemistry.org In the case of this compound, a similar initial attack on the ethyl group could be hypothesized, potentially leading to the formation of (methylsulfonyl)acetic acid and benzoic acid derivatives after cleavage of the ethyl chain.

The aromatic ring of aryl alkyl sulfones is also susceptible to aerobic degradation. Bacteria have evolved two primary enzymatic systems for the initial attack on aromatic rings: dioxygenases and monooxygenases. njit.edu Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. This is a common strategy for the degradation of benzene (B151609) and its derivatives. Monooxygenases, on the other hand, incorporate one atom of oxygen into the aromatic ring to form a phenol, while the other is reduced to water. For ethylbenzene (B125841), aerobic degradation often proceeds via the formation of catechol, which is then subject to ring cleavage. usda.gov It is plausible that similar enzymatic reactions are involved in the degradation of the benzene ring of this compound.

The sulfone group itself is generally considered to be relatively stable. However, microbial enzymes capable of cleaving the carbon-sulfur (C-S) bond have been identified. The metabolism of sulfur-containing xenobiotics can involve oxidation of the sulfur atom, but the sulfone group represents a highly oxidized state of sulfur and is less prone to further oxidation. nih.gov

Table 1: Potential Aerobic Degradation Metabolites of this compound (Hypothesized)

| Precursor Compound | Hypothesized Intermediate Metabolites |

| This compound | (Methylsulfonyl)acetic acid, Benzoic acid, Catechol |

This table is based on degradation pathways of structurally similar compounds and represents a hypothetical degradation route.

Under anaerobic conditions, the degradation of aryl alkyl sulfones follows different biochemical routes due to the absence of oxygen as an electron acceptor. For many aromatic compounds, anaerobic degradation is a slower process compared to aerobic degradation.

The reductive cleavage of the carbon-sulfur bond is a key step in the anaerobic metabolism of sulfonated compounds. Studies on anaerobic bacteria have identified enzymes, such as isethionate sulfo-lyase, that can catalyze the radical-mediated cleavage of the C-S bond in C2 sulfonates, producing sulfite (B76179) and an aldehyde. rsc.orgwikipedia.org This suggests that under anaerobic conditions, the sulfone moiety of this compound could be a target for microbial attack, potentially leading to the release of methanesulfinate (B1228633) and phenylethane.

Furthermore, radical S-Adenosyl-l-methionine (SAM) enzymes have been shown to be capable of the reductive cleavage of the C-S bond in sulfones. rsc.orgorganic-chemistry.org These enzymes utilize a [4Fe-4S] cluster to generate a highly reducing radical species that can break the stable sulfone linkage.

The benzene ring of the molecule can also be degraded anaerobically. For instance, the anaerobic degradation of ethylbenzene has been observed in denitrifying and sulfate-reducing bacteria. organic-chemistry.orgnih.gov One of the initial steps in the anaerobic degradation of ethylbenzene by some denitrifying bacteria is the hydroxylation of the ethyl group to form 1-phenylethanol. nih.gov For benzene and other aromatic hydrocarbons, anaerobic degradation often proceeds via carboxylation, where a carboxyl group is added to the aromatic ring, followed by ring reduction and cleavage.

A diverse range of microbial communities is likely involved in the degradation of aryl alkyl sulfones. Studies on the degradation of sulfonated compounds, such as sulfonamide antibiotics, have identified several bacterial genera with the potential to break down these molecules, including Acinetobacter, Alcaligenes, Brevundimonas, and Pseudomonas. Many of these organisms are known for their metabolic versatility and their ability to degrade a wide range of aromatic hydrocarbons.

The enzymes responsible for the catabolism of sulfones are of particular interest. As mentioned, dioxygenases and monooxygenases play a crucial role in the initial aerobic attack on the aromatic ring. njit.edu For the cleavage of the C-S bond, specific enzymes are required. In addition to the radical SAM enzymes, other enzyme systems may be involved. The microbial sulfur cycle is complex, involving a wide array of enzymes for the oxidation and reduction of sulfur compounds. While the sulfone group is at a high oxidation state, reductive pathways are essential for the complete mineralization of these compounds, especially under anaerobic conditions.

Table 2: Microbial Genera and Enzymes Potentially Involved in Aryl Alkyl Sulfone Degradation

| Microbial Genera | Key Enzyme Classes | Degradation Role |

| Pseudomonas | Dioxygenases, Monooxygenases | Aerobic degradation of aromatic ring |

| Rhodococcus | Monooxygenases | Aerobic degradation of alkyl side chains and aromatic rings |

| Acinetobacter | Various oxygenases | Aerobic degradation of aromatic compounds |

| Alcaligenes | Various oxygenases | Aerobic degradation of aromatic compounds |

| Desulfitobacterium | Sulfonate-cleaving enzymes | Anaerobic cleavage of C-S bond |

| Bilophila | Isethionate sulfo-lyase | Anaerobic cleavage of C-S bond in sulfonates |

This table includes microorganisms and enzymes known to degrade structurally similar compounds and may be involved in the degradation of this compound.

Environmental Simulation Methodologies for Degradation Assessment

The assessment of a chemical's environmental fate, including that of aryl alkyl sulfones like this compound, relies on standardized environmental simulation methodologies. These laboratory studies are designed to mimic environmental conditions and measure the rates and pathways of degradation. The Organisation for Economic Co-operation and Development (OECD) has established a comprehensive set of Test Guidelines that are internationally recognized for evaluating the persistence and transformation of chemical substances. umweltbundesamt.dewikipedia.org These guidelines provide a tiered approach to testing, starting with basic screening tests and progressing to more complex simulation studies that replicate specific environmental compartments. ecetoc.orgnih.gov

The primary objective of these methodologies is to determine a substance's susceptibility to various degradation processes, including abiotic (non-biological) and biotic (biological) pathways. Key endpoints measured include the rate of disappearance of the parent compound (often expressed as a half-life, DT50), the extent of mineralization to carbon dioxide, and the identification of major transformation products. ibacon.comibacon.comibacon.com For many of these tests, particularly for tracking transformation products and establishing a mass balance, the use of radiolabelled test substances, such as with ¹⁴C, is recommended. ibacon.comibacon.comibacon.com

Abiotic Degradation Simulation

Abiotic processes are crucial in determining the initial fate of a chemical upon its release into the environment. The principal abiotic degradation pathways simulated in the laboratory are hydrolysis and direct phototransformation.

Hydrolytic Stability (OECD Guideline 111): Hydrolysis is a primary mechanism for the abiotic degradation of many organic compounds in aquatic environments. situbiosciences.com The OECD 111 guideline outlines a method to assess the rate of a chemical's hydrolysis at environmentally relevant pH levels (typically 4, 7, and 9) and temperatures. labcorp.comibacon.com In this test, sterile aqueous buffer solutions containing the test substance are incubated in the dark. oecd.org Samples are analyzed at various time points to determine the concentration of the parent substance and identify any significant hydrolysis products. ibacon.com A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess stability. oecd.org If significant hydrolysis occurs, a more detailed main test is performed at various temperatures to calculate hydrolysis rate constants and half-lives (DT50). ibacon.com

Illustrative Data Table 1: Hydrolysis Half-Life of an Aryl Alkyl Sulfone (Example based on OECD 111)

This table presents hypothetical data to illustrate the typical output of an OECD 111 study. Actual values for this compound would require experimental determination.

| pH | Temperature (°C) | Rate Constant (k, day⁻¹) | Half-Life (DT₅₀, days) |

|---|---|---|---|

| 4.0 | 25 | < 1.0 x 10⁻³ | > 693 |

| 7.0 | 25 | < 1.0 x 10⁻³ | > 693 |

| 9.0 | 25 | 1.5 x 10⁻² | 46.2 |

Phototransformation in Water (OECD Guideline 316): This guideline evaluates the degradation of a chemical resulting from the direct absorption of light, simulating the effect of sunlight on substances in surface waters. ibacon.comsitubiosciences.com The test involves exposing an aqueous solution of the chemical to a light source, typically a xenon arc lamp that mimics the natural sunlight spectrum. ibacon.com Dark controls are run in parallel to differentiate photochemical degradation from other processes like hydrolysis. ibacon.com The study aims to determine the direct photolysis rate constant, quantum yield, and the environmental half-life under specific light conditions. situbiosciences.comoecd.org If significant degradation occurs, transformation products are identified. oecd.org

Illustrative Data Table 2: Direct Phototransformation of an Aryl Alkyl Sulfone in Water (Example based on OECD 316)

This table presents hypothetical data to illustrate the typical output of an OECD 316 study. Actual values for this compound would require experimental determination.

| Parameter | Value | Unit |

|---|---|---|

| Test Concentration | 10 | mg/L |

| Light Source | Filtered Xenon Arc | - |

| Environmental Half-Life (Summer, 40°N Latitude) | 15 | Days |

| Quantum Yield (at 310 nm) | 0.005 | - |

Biotic Degradation Simulation

Biodegradation is a key process that determines the ultimate fate and persistence of organic chemicals in the environment. Simulation studies use microorganisms from relevant environmental media (e.g., sewage sludge, water, soil) to assess a substance's biodegradability under various conditions.